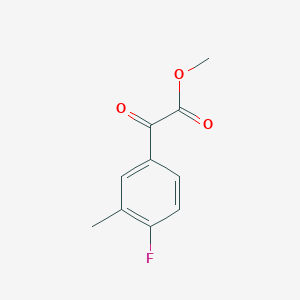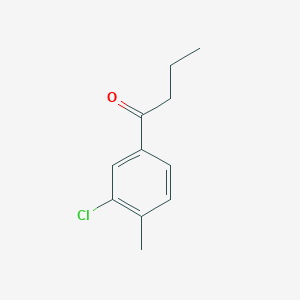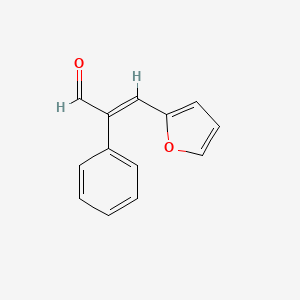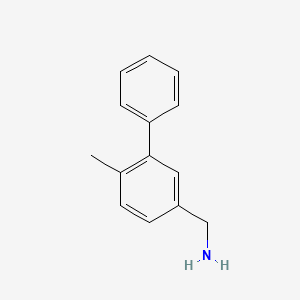
(4-Methyl-3-phenylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-3-phenylphenyl)methanamine: is a complex organic compound characterized by a phenyl group attached to a methanamine moiety, with a methyl group at the 4th position of the phenyl ring. This compound is part of the broader class of phenylamine derivatives, which are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Amination: The synthesis can start with the bromination of (4-methylphenyl)benzene to form 4-bromo-3-phenyltoluene, followed by amination using ammonia or an amine source under high pressure and temperature.
Reductive Amination: Another method involves the reductive amination of 4-methyl-3-phenylbenzaldehyde with ammonia in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Batch Processing: Large-scale production often employs batch reactors where the compound is synthesized in controlled batches to ensure consistency and quality.
Continuous Flow Chemistry: Some industrial setups use continuous flow reactors to streamline the synthesis process, reducing reaction times and improving yield.
Chemical Reactions Analysis
(4-Methyl-3-phenylphenyl)methanamine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution Reactions: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitric acid, and alkyl halides.
Major Products Formed:
Oxidation Products: Amides, carboxylic acids.
Reduction Products: Reduced amines.
Substitution Products: Halogenated phenyl compounds, nitrophenyl compounds.
Scientific Research Applications
(4-Methyl-3-phenylphenyl)methanamine: has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various phenylamine derivatives, which are used in organic synthesis and material science.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Methyl-3-phenylphenyl)methanamine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
(4-Methyl-3-phenylphenyl)methanamine: is compared with other similar phenylamine derivatives:
Similar Compounds: Phenylamine, 4-methylphenylamine, 3-phenylphenylamine.
Uniqueness: Its unique structural features, such as the presence of the methyl group at the 4th position, contribute to its distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(4-methyl-3-phenylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-7-8-12(10-15)9-14(11)13-5-3-2-4-6-13/h2-9H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSOBPWXWQGXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
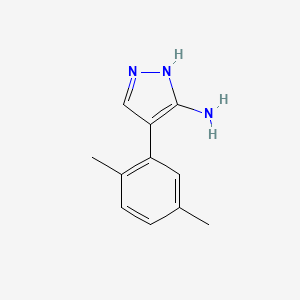
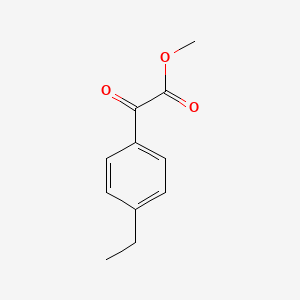
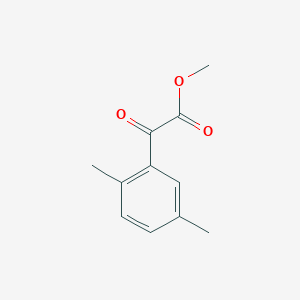
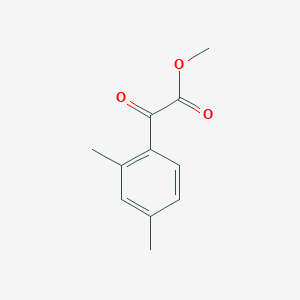
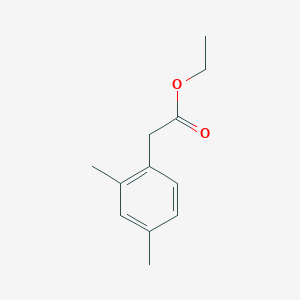
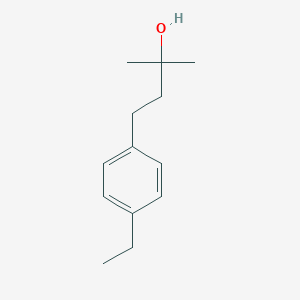
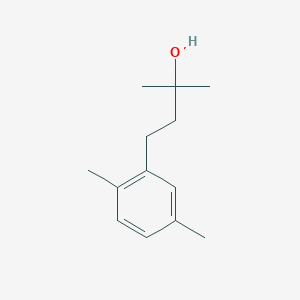
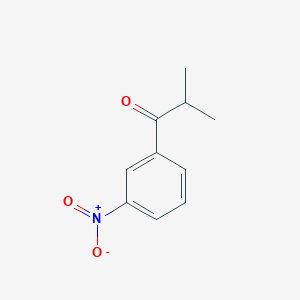
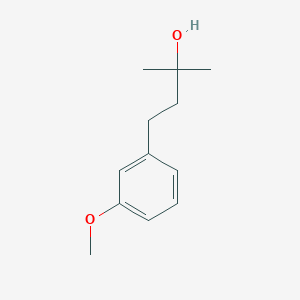
![2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol](/img/structure/B7848201.png)
